molecular formula C8H9NO B13133516 2-(6-Methylpyridin-3-yl)acetaldehyde

2-(6-Methylpyridin-3-yl)acetaldehyde

Cat. No.: B13133516
M. Wt: 135.16 g/mol
InChI Key: JPBCUOLFACKYIS-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group at the 6th position and an acetaldehyde group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with an appropriate aldehyde precursor under controlled conditions. For example, the compound can be synthesized by the reaction of 6-methylpyridine with acetaldehyde in the presence of a catalyst such as sodium cyanide . The reaction is typically carried out in an organic solvent like toluene, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 2-(6-Methylpyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methylpyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, its antifibrotic activity may involve the inhibition of collagen synthesis and deposition, which are key processes in the development of fibrosis . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-3-yl)acetaldehyde is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its potential biological activities also make it a compound of interest for further research and development.

Biological Activity

2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound notable for its unique structure, which includes a pyridine ring with a methyl group at the 6-position and an aldehyde functional group. Its molecular formula is C8H9NC_8H_9N, with a molecular weight of approximately 151.16 g/mol. This compound has garnered attention in various fields, particularly in synthetic and biological chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound enable it to act as an electrophile, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to modifications that impact the function of these biomolecules, making it a subject of interest in both pharmacological and toxicological studies.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Electrophilic Interactions : The aldehyde group can react with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular stress responses. Such interactions are crucial for understanding its role in various pathological conditions, including neurodegenerative diseases and cancer.
  • Potential Agrochemical Applications : Research indicates that this compound may exhibit biological activity against pests, suggesting its potential use in developing agrochemicals.

Interaction with Biological Macromolecules

Interaction studies have demonstrated that this compound can form adducts with amino acids and proteins. These modifications may alter enzyme activity or signal transduction pathways, which are essential for understanding both its therapeutic potential and toxicity.

Table 1: Comparison of Structural Analogues

Compound NameStructureUnique Features
2-(6-Chloropyridin-3-yl)acetaldehydeC8H8ClN0Contains a chlorine substituent affecting reactivity.
2-(5-Methylpyridin-3-yl)acetaldehydeC8H9NODifferent position of methyl group alters properties.
2-(4-Methylpyridin-3-yl)acetaldehydeC8H9NOVariations in substitution lead to different activities.

This table illustrates how small structural changes can influence the reactivity and biological activity of compounds similar to this compound.

Case Studies on Biological Activity

Several case studies have explored the biological implications of compounds structurally related to this compound:

  • Neurodegenerative Diseases : A study focused on how aldehydes like this compound can induce oxidative stress in neuronal cells, potentially contributing to the pathogenesis of diseases such as Alzheimer's. The findings suggested that modifications to cellular proteins by aldehydes could disrupt normal cellular functions.
  • Cancer Research : Another case study investigated the effects of similar aldehydes on cancer cell lines. It was found that these compounds could modulate signaling pathways involved in cell proliferation and apoptosis, indicating a dual role as both potential therapeutic agents and toxicants depending on concentration.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3

InChI Key

JPBCUOLFACKYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC=O

Origin of Product

United States

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